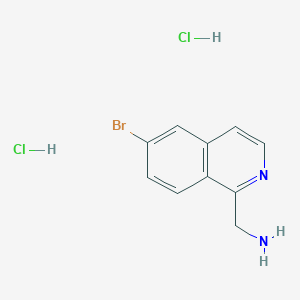
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride is a chemical compound with the molecular formula C10H10BrClN2 and a molecular weight of 273.56 g/mol . This compound is known for its unique structure, which includes a bromo-substituted isoquinoline ring. It is used in various scientific research applications due to its reactivity and selectivity.
Vorbereitungsmethoden
The synthesis of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride typically involves the bromination of isoquinoline derivatives followed by amination. One common synthetic route includes the following steps:
Bromination: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial production methods may involve continuous-flow synthesis techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom in the isoquinoline ring can participate in halogen bonding, which influences the compound’s binding affinity and selectivity. Pathways involved may include signal transduction or metabolic pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromoisoquinolin-1-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
6-Bromoisoquinoline: This compound lacks the methanamine group, making it less reactive in certain chemical reactions.
1-(6-Chloroisoquinolin-1-yl)methanaminedihydrochloride: The chlorine-substituted analog exhibits different reactivity and selectivity due to the presence of chlorine instead of bromine.
Eigenschaften
Molekularformel |
C10H11BrCl2N2 |
|---|---|
Molekulargewicht |
310.01 g/mol |
IUPAC-Name |
(6-bromoisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-5H,6,12H2;2*1H |
InChI-Schlüssel |
QXKTWSGNKBXJDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2CN)C=C1Br.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid](/img/structure/B13520699.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)

![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
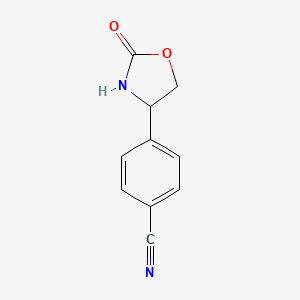
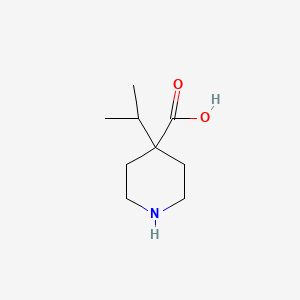
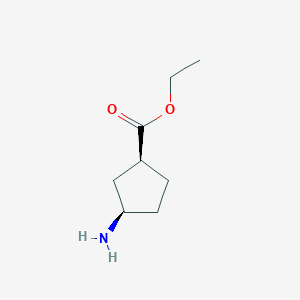
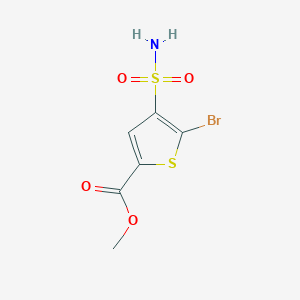
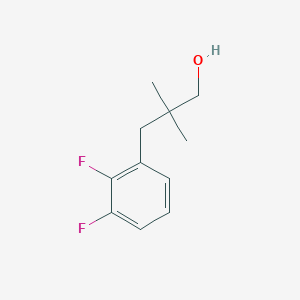
![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)
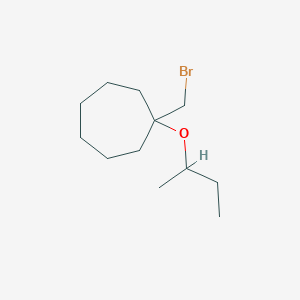
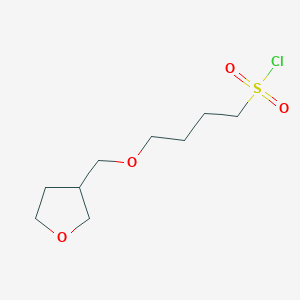

![4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidinehydrochloride](/img/structure/B13520752.png)
